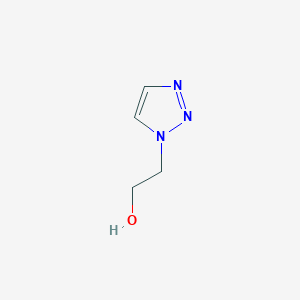

1H-1,2,3-Triazole-1-ethanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHVUMMJMYKRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433662 | |

| Record name | 1H-1,2,3-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74731-63-8 | |

| Record name | 1H-1,2,3-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1h 1,2,3 Triazole 1 Ethanol and Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability, high yields, and exceptional regioselectivity. nih.gov This reaction facilitates the covalent linkage between a terminal alkyne and an azide (B81097), exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The process is robust, often proceeding under mild, aqueous conditions, and tolerates a wide array of functional groups. nih.gov

The CuAAC reaction is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com To synthesize analogues of 1H-1,2,3-Triazole-1-ethanol, the typical strategy involves the reaction of an organic azide with a terminal alkyne bearing a hydroxyl group, such as propargyl alcohol. For instance, the reaction between benzyl (B1604629) azide and propargyl alcohol yields 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-ethanol. mdpi.com

The synthesis of these triazoles can be achieved through various protocols, including conventional heating, microwave irradiation, and solvent-free conditions, with the microwave-assisted method often providing the product in shorter reaction times. mdpi.com A comparative study on the synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-ethanol highlights the efficiency of different CuAAC methodologies. mdpi.com Green chemistry approaches have also been developed, utilizing visible light to promote the reduction of a Copper(II) precatalyst in water, eliminating the need for additives and allowing for catalyst recycling. rsc.org The synthesis of β-hydroxy-1,2,3-triazoles can also be accomplished via a one-pot, three-component reaction between epoxides, sodium azide, and terminal alkynes, catalyzed by copper(II) acetate (B1210297) in water. mdpi.com

Table 1: Comparison of Synthetic Protocols for 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-ethanol mdpi.com

| Method | Catalyst System | Solvent | Time | Yield |

| Conventional Heating | Cu(I) | t-BuOH/H₂O | 2-3 h | 94% |

| Microwave Heating | Cu(I) | t-BuOH/H₂O | 10 min | 95% |

| Solvent-Free (NHC) | NHC-Cu Complex | None | 30-60 min | 96% |

| Glycerol Solvent | CuI | Glycerol | 2-3 h | 94% |

The mechanism of CuAAC involves multiple reversible steps with copper(I) acetylide complexes of varying nuclearity. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. orientjchem.org This copper acetylide then reacts with the organic azide. orientjchem.org A proposed mechanism involves a six-membered transition state that leads to a triazolyl-copper intermediate. units.it Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst. nih.gov

The reaction's success with substrates like propargyl alcohol to form triazole-ethanol derivatives indicates that the hydroxyl group does not interfere with the catalytic cycle. mdpi.com Mechanistic studies involving related compounds, such as propargyl phosphates, further illuminate the reaction thermodynamics and stability of intermediates. nih.gov The reaction is facilitated by the use of a Cu(II) salt, such as CuSO₄, in conjunction with a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. researchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer. acs.org This reaction is a powerful tool for creating structural diversity in triazole synthesis.

The RuAAC reaction selectively yields 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org Unlike CuAAC, which is generally limited to terminal alkynes, ruthenium catalysts can also promote the cycloaddition of internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [Cp*RuCl]. core.ac.uk

A key feature of RuAAC relevant to the synthesis of this compound analogues is the directing effect of certain functional groups on the alkyne. nih.gov Specifically, hydrogen-bond-donating groups like alcohols in the propargylic position of the alkyne substrate direct the regioselectivity to place the substituent at the C5 position of the triazole ring. nih.gov This effect is attributed to the formation of a hydrogen bond between the hydroxyl group of the alkyne and a chloride ligand on the ruthenium catalyst. nih.gov Therefore, the reaction of an azide with propargyl alcohol under RuAAC conditions would be expected to favor the formation of the corresponding 1,5-disubstituted triazole-ethanol derivative. The reaction accommodates a variety of azides and alkynes, including those with hydroxyl functionalities. organic-chemistry.orggoogle.com

The proposed mechanism for RuAAC differs significantly from that of CuAAC. It involves the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, followed by rate-determining reductive elimination to yield the triazole product. organic-chemistry.org

Table 2: Examples of RuAAC for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles organic-chemistry.orggoogle.com

| Azide | Alkyne | Catalyst | Product | Yield |

| Benzyl Azide | Phenylacetylene | CpRuCl(PPh₃)₂ | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | >98% |

| Benzyl Azide | 1-Hexyne | CpRuCl(PPh₃)₂ | 1-Benzyl-5-butyl-1H-1,2,3-triazole | 93% |

| Benzyl Azide | Propargyl Alcohol | CpRuCl(COD) | (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol | 95% |

| 1-Azidohexane | Phenylacetylene | CpRuCl(COD) | 1-Hexyl-5-phenyl-1H-1,2,3-triazole | 98% |

Organocatalytic and Metal-Free Synthetic Pathways

To avoid potential metal contamination in the final products, organocatalytic and metal-free synthetic routes to 1,2,3-triazoles have been developed as valuable alternatives. researchgate.net These methods often rely on the activation of one of the reactants by a small organic molecule. One major strategy involves the reaction of an azide with an activated carbonyl compound, which generates an enamine or enolate intermediate in situ. researchgate.net This intermediate then undergoes a [3+2] cycloaddition with the azide. researchgate.net

Another significant metal-free approach involves the use of N-tosylhydrazones. organic-chemistry.org A multicomponent reaction between phosphonium (B103445) salts, aldehydes, and sodium azide, mediated by an organocatalyst, can produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Additionally, a three-component reaction of primary amines, ketones, and azides, catalyzed by acetic acid in the presence of molecular sieves, has been reported for the synthesis of 1,5-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net These eliminative azide-enamine cycloadditions represent an important alternative to metal-catalyzed methods. researchgate.net

One-Pot and Multicomponent Reaction Sequences for Complex Architectures

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single operation, which saves time and resources. scholaris.canih.gov Several such procedures have been designed for the synthesis of diverse 1,2,3-triazole-containing structures. scholaris.ca

A one-pot, three-step synthesis of 1-monosubstituted 1,2,3-triazoles has been developed using aryl azides and propargyl alcohol as the starting materials. d-nb.info This method provides an efficient route to various 1-monosubstituted triazole derivatives in good to excellent yields. d-nb.info MCRs that combine three or more substrates can rapidly build molecular complexity. nih.govacs.org For example, a one-pot reaction of alkynes, azides, amines, and 2H-azirines using a copper catalyst can produce fully substituted 1,2,3-triazoles. acs.org The synthesis of fused 1,2,3-triazole systems has also been achieved through sequential MCRs followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov These advanced synthetic strategies offer powerful tools for constructing complex architectures that incorporate the triazole-ethanol motif.

Microwave and Ultrasound-Assisted Synthetic Enhancements

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of 1,2,3-triazoles, offering significant advantages in terms of reaction times, yields, and operational simplicity. These techniques have been successfully applied to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for forming the triazole ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govias.ac.in For instance, the synthesis of various 1,2,3-triazole derivatives under microwave irradiation has been achieved in minutes with high yields, whereas conventional methods might require several hours. nih.govias.ac.in This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. A study on the synthesis of new 1,2,3-triazole derivatives demonstrated that microwave irradiation at 180 W for 12 minutes afforded the desired products in high yields, a significant improvement over the 8 hours required with conventional heating at 80°C. ias.ac.in

Ultrasound-assisted synthesis has also proven to be a highly effective green chemistry tool for the synthesis of 1,2,3-triazoles. Sonication can enhance reaction rates and yields, often under milder conditions. unito.it The use of ultrasound in the CuAAC reaction has been shown to be particularly beneficial in aqueous media, promoting the reaction and in some cases, enabling catalyst-free synthesis. acs.org One study reported the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles in a water/ethanol (B145695) mixture at room temperature under ultrasonic irradiation, highlighting the method's simplicity and efficiency. acs.org In some instances, the combination of ultrasound and microflow chemistry has been shown to dramatically reduce reaction times from hours to minutes while improving yields. rsc.org

A particularly innovative approach involves the simultaneous application of microwave and ultrasound irradiation. This dual-energy input can lead to synergistic effects, further accelerating reaction rates and improving yields in one-pot syntheses. nih.gov

Below is a data table comparing conventional, microwave-assisted, and ultrasound-assisted methods for the synthesis of 1,2,3-triazole analogues.

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | CuI | DMF:H₂O | 80 | 8 h | Good | ias.ac.in |

| Microwave | CuI | DMF:H₂O | - | 12 min | High | ias.ac.in |

| Ultrasound | CuI | Water | Room Temp | 15-30 min | 92 | unito.it |

| Ultrasound | Cu(I) Complex | Water | 60 | 30 min | up to 93 | acs.org |

Sustainable and Green Chemistry Considerations in 1,2,3-Triazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. consensus.appmdpi.com

A key aspect of greening the synthesis of this compound and its analogues is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. consensus.app Several studies have demonstrated the successful synthesis of 1,2,3-triazoles in aqueous media, often with high yields and simplified product isolation. consensus.appacgpubs.org Glycerol and deep eutectic solvents (DES) have also been explored as sustainable solvent alternatives. consensus.app

The development of recyclable and reusable catalysts is another cornerstone of green 1,2,3-triazole synthesis. Heterogeneous catalysts, such as copper nanoparticles supported on various materials like chitosan (B1678972) or magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture and can be reused for multiple reaction cycles without a significant loss of activity. nih.govnih.gov For instance, a chitosan-based nanocomposite hydrogel with copper ferrite (B1171679) has been used as a highly efficient and recyclable catalyst for the synthesis of 1,2,3-triazoles in water at room temperature. nih.gov Similarly, a magnetic nanocatalyst based on cellulose (B213188) nanofibers has been shown to be highly efficient and reusable for the one-pot, three-component synthesis of 1,2,3-triazoles. nih.gov

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is an inherently greener approach as it minimizes solvent usage, purification steps, and waste generation. acgpubs.orgresearchgate.net The one-pot, three-component synthesis of 1,4-disubstituted-1H-1,2,3-triazoles from aryl halides, sodium azide, and terminal alkynes using a copper catalyst and a green ligand like D-glucosamine in a water-DMF mixture is a prime example of this strategy. acgpubs.org

The following table summarizes various green and sustainable approaches for the synthesis of 1,2,3-triazole analogues.

| Green Approach | Catalyst System | Solvent | Key Advantages | Reference(s) |

| Aqueous Synthesis | CuI / D-glucosamine | Water/DMF | Reduced use of organic solvents, easy catalyst removal. | acgpubs.orgresearchgate.net |

| Recyclable Catalyst | Chitosan/CuFe₂O₄ Nanocomposite | Water | High catalytic activity, easy separation, and reusability. | nih.govresearchgate.net |

| Recyclable Catalyst | Fe₃O₄@NFC-ImSalophCu | Water | Highly stable, reusable, and efficient for one-pot synthesis. | nih.gov |

| Ultrasound-Assisted | Cu(I) Complex | Water | High atom economy, low catalyst loading, short reaction times. | acs.orgresearchgate.net |

| Microwave-Assisted | CuI | DMF/H₂O or Solvent-free | Rapid synthesis, high yields. | nih.govias.ac.inrsc.org |

Advanced Spectroscopic and Structural Characterization of 1h 1,2,3 Triazole 1 Ethanol

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1H-1,2,3-triazole-1-ethanol is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the triazole ring is expected around 3100-3150 cm⁻¹. The C=C and C=N stretching vibrations within the triazole ring typically give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the 1050-1150 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (Triazole) | 3100-3150 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=N, C=C Stretch (Triazole Ring) | 1400-1600 | Medium-Weak |

| C-O Stretch | 1050-1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

For this compound (C₄H₇N₃O), the exact mass can be calculated based on the precise masses of its constituent isotopes. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that corresponds very closely to the calculated exact mass, thereby confirming the elemental formula of the compound. This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from other potential isomers.

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₄H₇N₃O + H]⁺ | 114.0662 |

Note: The calculated exact mass is for the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 1H-1,2,3-triazole and its derivatives, the UV-Vis absorption spectra are primarily characterized by transitions involving the π-electrons of the aromatic triazole ring.

Detailed research findings on the parent compound, 1H-1,2,3-triazole, in the gas phase reveal a strong, broad absorption band with a maximum at approximately 206 nm. nih.govrsc.org This absorption is attributed to a π → π* electronic transition, which is characteristic of aromatic compounds. nih.gov The introduction of an ethanol (B145695) group at the N1 position in this compound is not expected to significantly shift this primary absorption band, as the alkyl substituent does not conjugate with the triazole ring's π-system. Studies on various 2-alkyl-substituted 1,2,3-triazoles show absorption maxima in a similar range, between 224–234 nm. mdpi.com

The electronic absorption spectra of 1,2,3-triazole derivatives are influenced by the nature and position of substituents. While alkyl groups have a minimal effect, the introduction of aryl groups can lead to more complex spectra with additional absorption bands. jcchems.com For this compound, the primary electronic transition remains the π → π* transition of the triazole ring.

Table 1: UV-Vis Spectroscopic Data for 1H-1,2,3-Triazole and Related Compounds

| Compound | Solvent/Phase | λmax (nm) | Type of Transition |

|---|---|---|---|

| 1H-1,2,3-Triazole | Gas Phase | 206 | π → π* |

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not available in the existing literature, extensive crystallographic data on various 1,2,3-triazole derivatives allow for a comprehensive understanding of the structural characteristics of the 1H-1,2,3-triazole core. mdpi.comnih.govnih.gov

In the case of this compound, the ethanol substituent would introduce the possibility of hydrogen bonding through its hydroxyl group. This would likely play a significant role in the crystal packing, forming intermolecular hydrogen bonds with the nitrogen atoms of the triazole rings of neighboring molecules. This is a common feature in the crystal structures of triazole derivatives containing hydrogen bond donors. mdpi.comcore.ac.uk

Table 2: Representative Crystallographic Data for a Substituted 1,2,3-Triazole Derivative

| Parameter | 3,28-O,O′-diacetyl-30-(1-phenylthiomethyl-1H-1,2,3-triazol-4-yl)carbonylbetulin mdpi.com |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 9.4860(10) |

| b (Å) | 13.9440(2) |

| c (Å) | 30.2347(4) |

| Volume (ų) | 4000.9(9) |

| Z | 4 |

The planarity of the triazole ring and the potential for hydrogen bonding via the ethanol group are the key structural features that would define the molecular geometry and packing of this compound.

Computational and Theoretical Investigations of 1h 1,2,3 Triazole 1 Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of heterocyclic compounds. For the 1,2,3-triazole system, DFT calculations have been instrumental in elucidating its structure, stability, and reactivity.

Computational methods, particularly DFT, have been successfully employed to predict the spectroscopic constants of 1H-1,2,3-triazole with high accuracy. Studies combining millimeter-wave spectroscopy with coupled-cluster and DFT calculations have provided precise semi-experimental equilibrium structures. nih.gov For the parent 1H-1,2,3-triazole, the predicted rotational constants are typically within 0.1% of the experimental values. nih.gov It is anticipated that similar levels of accuracy could be achieved for 1H-1,2,3-triazole-1-ethanol.

Table 1: Predicted Spectroscopic Data for 1H-1,2,3-Triazole (as an analogue for this compound) Note: This data is for the parent 1H-1,2,3-triazole and serves as a predictive model for the ethanol (B145695) derivative. Specific values for this compound would require dedicated computational studies.

| Parameter | Predicted Value |

|---|---|

| Rotational Constant A (MHz) | ~10126 |

| Rotational Constant B (MHz) | ~9745 |

| Rotational Constant C (MHz) | ~4963 |

| Dipole Moment (Debye) | ~4.38 |

The introduction of the 1-ethanol substituent is expected to alter the rotational constants due to the change in mass distribution and molecular geometry. The hydroxyl group would also likely influence the vibrational frequencies, particularly the O-H stretching and bending modes, which would be predictable through DFT frequency calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. DFT studies on various 1,2,3-triazole derivatives consistently show that the HOMO is often distributed over the triazole ring and adjacent atoms, while the LUMO is also localized on the heterocyclic core. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For 1-substituted 1,2,3-triazoles, the nature of the substituent can influence the energy of these frontier orbitals. In the case of this compound, the electron-donating character of the ethanol group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted 1,2,3-Triazoles Note: These values are illustrative and derived from studies on various 1,2,3-triazole derivatives. The actual values for this compound would depend on the specific computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole | -6.8 | -1.2 | 5.6 |

| 1-Benzyl-1H-1,2,3-triazole | -6.5 | -0.9 | 5.6 |

| Predicted for 1-(2-hydroxyethyl)-1H-1,2,3-triazole | ~ -6.4 | ~ -0.8 | ~ 5.6 |

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.gov Computational studies have consistently shown that the 2H-1,2,3-triazole tautomer is more stable than the 1H tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov However, the 1H tautomer is preferentially stabilized in polar solvents. nih.gov

For this compound, the presence of the substituent at the N1 position "locks" the tautomeric form, preventing the typical 1H-2H tautomerism of the parent ring. However, the ethanol substituent itself introduces the possibility of rotational isomers (conformers) around the C-C and C-N bonds. DFT calculations would be essential to determine the relative energies of these conformers and identify the most stable geometry. The presence of the hydroxyl group also allows for the possibility of intramolecular hydrogen bonding with the nitrogen atoms of the triazole ring, which could significantly influence the conformational preferences and stability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While specific MD simulation studies on this compound are not available, MD simulations of other 1,2,3-triazole derivatives have been used to explore their conformational landscape and interactions with solvent molecules. researchgate.net For this compound in an aqueous solution, MD simulations could provide insights into:

Conformational Dynamics: Sampling the rotational freedom of the ethanol side chain to understand its preferred orientations relative to the triazole ring.

Solvation Structure: Analyzing the hydrogen bonding network between the hydroxyl group and the triazole nitrogen atoms with surrounding water molecules.

Intermolecular Interactions: Investigating the potential for self-aggregation or interactions with other solutes in solution.

Such simulations would be crucial for understanding its behavior in biological or chemical systems where intermolecular forces play a critical role.

Molecular Docking Studies of Ligand-Target Interactions

The 1,2,3-triazole moiety is a common scaffold in medicinal chemistry, and molecular docking studies are frequently used to predict the binding of triazole-containing ligands to biological targets. biointerfaceresearch.comijcrcps.com These studies have shown that the triazole ring can participate in various non-covalent interactions, including hydrogen bonding (with the nitrogen atoms acting as acceptors) and π-π stacking. nih.gov

For this compound, the hydroxyl group of the ethanol substituent could act as a hydrogen bond donor or acceptor, providing an additional point of interaction with a protein's active site. Molecular docking studies would be invaluable in rationalizing its potential biological activity and in the design of new derivatives with improved binding affinity. Docking simulations of various 1,2,3-triazole derivatives into the active sites of enzymes have demonstrated the importance of the triazole core and its substituents in achieving high binding scores. ajchem-a.comrsc.orgafricaresearchconnects.com

Table 3: Illustrative Molecular Docking Results for 1,2,3-Triazole Derivatives with a Protein Target Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. Actual results would be target-specific.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole | -6.5 | TYR234, PHE345 |

| 1-Benzyl-1H-1,2,3-triazole | -7.2 | TYR234, PHE345, LEU123 |

| Hypothetical for 1-(2-hydroxyethyl)-1H-1,2,3-triazole | -7.8 | TYR234, PHE345, SER125 (H-bond) |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of 1,2,3-triazoles, often through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been extensively studied computationally. mdpi.comacs.orgnih.gov These studies have provided detailed insights into the reaction pathways, transition state structures, and the role of the catalyst in controlling the regioselectivity of the reaction.

While this compound would be a product of such a reaction (from 2-azidoethanol and acetylene), computational modeling could also be used to explore its subsequent reactivity. For instance, the reactivity of the hydroxyl group or the triazole ring in various chemical transformations could be investigated by calculating reaction energy profiles and identifying the lowest energy pathways. Computational studies on the reaction mechanisms of related triazole derivatives have provided a framework for understanding their synthesis and reactivity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Predictive Pharmacological Profiling of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models are instrumental in medicinal chemistry for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action at a molecular level. For this compound and its derivatives, QSAR can be a powerful tool to predict their pharmacological profiles and guide the synthesis of more potent and selective analogues.

Predictive Modeling for Biological Activities

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies on 1,2,3-triazole derivatives provide a framework for how such models would be constructed and applied. nih.govresearchgate.net These studies often explore activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govresearchgate.netbiointerfaceresearch.com

A typical QSAR study for a series of compounds including this compound would involve the following steps:

Data Set Selection: A series of structurally related 1,2,3-triazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. dergipark.org.tr

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The following interactive table showcases a hypothetical set of molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Predicted Activity (e.g., pIC50) |

| This compound | 113.12 | -0.25 | 1 | 3 | 55.12 | 5.2 |

| Derivative A | 187.21 | 1.54 | 1 | 4 | 64.34 | 6.8 |

| Derivative B | 215.25 | 2.11 | 0 | 3 | 58.10 | 7.1 |

| Derivative C | 141.15 | 0.35 | 2 | 3 | 75.35 | 5.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacological Profiling through In Silico Methods

In addition to QSAR, other in silico methods can be employed for the predictive pharmacological profiling of this compound. Molecular docking, for instance, is a computational technique used to predict the binding orientation of a small molecule to its protein target. nih.gov This can provide insights into the potential mechanism of action and help in identifying potential biological targets.

For this compound, docking studies could be performed against various enzymes or receptors known to be modulated by triazole-containing compounds. For example, studies have shown that 1,2,3-triazole derivatives can act as inhibitors of enzymes like aromatase or show affinity for various receptors. nih.govdergipark.org.tr

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can be predicted using computational tools. pensoft.net These predictions are crucial in early-stage drug discovery to assess the druglikeness of a compound. Parameters such as lipophilicity (LogP), water solubility, and potential for metabolism by cytochrome P450 enzymes are typically evaluated.

The combination of QSAR and other in silico profiling methods provides a comprehensive computational assessment of a compound's potential pharmacological properties before extensive experimental testing. These approaches are integral to modern drug discovery and development, enabling a more rational and efficient search for new therapeutic agents.

Medicinal Chemistry and Biological Activity of 1h 1,2,3 Triazole 1 Ethanol Analogues

Comprehensive Evaluation of Antimicrobial Properties

Analogues of 1H-1,2,3-triazole-1-ethanol have demonstrated a wide range of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. The unique chemical properties of the 1,2,3-triazole ring contribute to the biological activity of these compounds, making them a focus of research to combat drug-resistant pathogens. nih.govnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 1H-1,2,3-triazole have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel 1H-1,2,3-triazole derivatives of metronidazole (B1676534) exhibited enhanced antibacterial effects compared to the parent drug. nih.govbeilstein-journals.org Certain synthesized compounds displayed excellent antimicrobial activity. beilstein-journals.org In another study, various 1,2,3-triazole derivatives were tested against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ijpsjournal.com Specific derivatives showed significant inhibitory activity against these strains. ijpsjournal.com Research has indicated that some triazole compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. ijpsjournal.com The antibacterial potential of these compounds is often attributed to their ability to interact with various bacterial enzymes and proteins. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound/Analogue | Target Bacteria | Activity/Observation | Reference |

|---|---|---|---|

| Metronidazole-1,2,3-triazole hybrids (5b, 5c, 5e) | Gram-positive and Gram-negative bacteria | Displayed excellent potent antimicrobial activity. | beilstein-journals.org |

| Thiazole-containing 1,2,3-triazoles (12e, 12f, 12k) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Exhibited significant inhibitory activity. | ijpsjournal.com |

| Piperazine-incorporated triazoles (4A, 6A, 8A) | E. coli and Streptococcus | Showed significant to appreciable antibacterial activity. | researchgate.net |

| Quinoline-containing triazole (3c) | P. aeruginosa, E. coli, S. aureus | Showed potent antibacterial property with IC50 values of 0.05, 6.23, and 7.4 μg/mL, respectively. | researchgate.net |

Antifungal Efficacy Against Pathogenic Fungi

The 1,2,4-triazole (B32235) ring, a close relative of the 1,2,3-triazole, is a core component of many established antifungal drugs like fluconazole (B54011) and itraconazole. bg.ac.rs This has spurred research into 1,2,3-triazole analogues as well. Studies have shown that novel 1H-1,2,3-triazole derivatives can exhibit potent inhibition of fungal growth. nih.govbeilstein-journals.org For example, metronidazole derivatives incorporating a 1H-1,2,3-triazole moiety showed significant antifungal activity. beilstein-journals.org The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. beu.edu.aznih.gov Various synthesized triazole derivatives have been tested against a range of pathogenic fungi, including Candida albicans and Aspergillus niger, with some compounds showing promising results. beu.edu.azekb.egnih.gov

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound/Analogue | Target Fungi | Activity/Observation | Reference |

|---|---|---|---|

| Metronidazole-1,2,3-triazole hybrids | Pathogenic fungi | Showed a potent inhibition rate of fungal growth. | beilstein-journals.org |

| Carnosic acid/carnosol triazole derivatives | Candida albicans, Cryptococcus neoformans | Some compounds inhibited >50% fungal growth at 250 μg∙mL−1 against C. neoformans. | mdpi.com |

| Benzimidazole-based 1,2,3-triazoles | Candida albicans, Aspergillus niger | Compounds tested for their impact on these fungi. | beu.edu.az |

| 1,2,3-triazole-appended bis-pyrazoles | Candida glabrata | One compound demonstrated a minimum inhibition concentration of 2 μg/mL. | beu.edu.az |

Antiviral Potency, Including HIV Inhibition

The antiviral potential of 1,2,3-triazole analogues has been an active area of investigation. Research has identified certain 1,4-disubstituted-1,2,3-triazole based analogues as potent inhibitors of HIV. nih.gov One such analogue demonstrated remarkable cell-based anti-HIV activity with an IC50 of 1.2 μM in H9 cells and no activity in permissive MT4 cells, indicating specificity. nih.gov Further optimization of this lead compound resulted in the identification of several highly potent HIV-1 inhibitors, with one compound exhibiting an IC50 of 0.01 μM. nih.gov The mechanism of action for some of these compounds involves the inhibition of the viral infectivity factor (Vif), which in turn rescues the antiviral protein APOBEC3G (A3G). nih.gov Other studies have also synthesized and evaluated 1-Aryl-1H-1,2,3-triazoles against HIV replication, with some compounds showing potent antiretroviral activities, even more so than the clinically used drug nevirapine. researchgate.net The versatility of the triazole scaffold allows for its incorporation into various molecular structures to target different viral components and processes. researchgate.netnih.gov

Investigation of Anticancer and Antiproliferative Potential

The 1,2,3-triazole moiety is considered a privileged scaffold in the design of anticancer agents due to its involvement in various biological interactions that can impede cancer cell growth. exlibrisgroup.combiointerfaceresearch.comsemanticscholar.org

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of this compound analogues against a variety of human cancer cell lines. For example, a series of 1,4-disubstituted 1,2,3-triazoles were tested for their antiproliferative activity against breast adenocarcinoma (MCF-7 and MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines. biointerfaceresearch.com While most compounds showed low to moderate activity, a phosphonate-containing derivative was identified as the most active, with IC50 values ranging from 15.13 to 21.25 µM across the tested cell lines. biointerfaceresearch.com In another study, pyrazolyl-1,2,3-triazole compounds were evaluated against MCF-7, HepG2 (liver cancer), and A549 cell lines, with some compounds revealing promising anticancer activity, particularly against MCF-7 and HepG2 cells. synergypublishers.com Similarly, 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against MCF7 and HepG2 cancer cells at concentrations below 10 µM. mdpi.com The introduction of a triazole moiety to natural products like andrographolide (B1667393) has also led to derivatives with improved antiproliferative activity against pancreatic (PANC-1), colorectal (HCT116), melanoma (A375), and breast (MCF-7) cancer cell lines. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC50/Activity | Reference |

|---|---|---|---|

| Phosphonate (B1237965) 1,2,3-triazole derivative (8) | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 µM, 21.25 µM, 18.06 µM, 16.32 µM | biointerfaceresearch.com |

| Pyrazolyl-1,2,3-triazole (4a, 6a) | MCF-7, HepG2 | Revealed promising anticancer activity. | synergypublishers.com |

| 1,2,3-triazole-amino acid conjugates (6, 7) | MCF7, HepG2 | >30% inhibition at <10 µM. | mdpi.com |

| Andrographolide-triazole derivative (12) | PANC-1 | Induced G2/M cell cycle arrest and apoptosis. | mdpi.com |

| Carnosic acid γ-lactone derivatives (1-3) | MRC-5 (normal), AGS (gastric) | IC50: 43.4–46.9 μM (MRC-5), 39.2–48.9 μM (AGS) | mdpi.com |

Targeted Inhibition of Cancer-Related Enzymes and Pathways

Beyond general cytotoxicity, research has focused on identifying the specific molecular targets of this compound analogues within cancer cells. A multi-target design strategy has been employed to develop 1,2,3-triazoles that can simultaneously inhibit multiple enzymes involved in cancer progression, such as COX-2, 15-LOX, and tumor-associated carbonic anhydrases (CAs). aub.edu.lb Certain sulfonamide-bearing derivatives were found to be effective inhibitors of the tumor-associated hCA XII isoform at nanomolar and submicromolar concentrations. aub.edu.lb The inhibition of these enzymes can disrupt inflammatory pathways and pH regulation that are crucial for tumor growth and metastasis. researchgate.net Furthermore, mechanistic studies have shown that some triazole derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death) by modulating the expression levels of key regulatory proteins like caspases, Bax, and Bcl-2. aub.edu.lb For instance, a phosphonate derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase and induce apoptosis independently of Caspase-3. biointerfaceresearch.com Some triazole hybrids have also been designed as aromatase inhibitors, which is a key strategy in treating estrogen-dependent breast cancers. nih.gov

Exploration of Other Therapeutic Applications

Beyond the well-documented applications of this compound analogues, research has extended into a variety of other therapeutic areas, revealing the versatility of this chemical scaffold. These explorations have demonstrated the potential of these compounds to modulate biological pathways implicated in inflammation, diabetes, infectious diseases, and neurodegenerative disorders.

Anti-inflammatory Response Modulation

Analogues of this compound have emerged as promising candidates for the development of novel anti-inflammatory agents. The mechanism of action for many of these derivatives is linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory mediators like prostaglandins. biomedpharmajournal.org By selectively targeting COX-2 over its constitutive isoform, COX-1, these compounds have the potential to offer anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have demonstrated the anti-inflammatory efficacy of 1,4-disubstituted 1H-1,2,3-triazole derivatives in various in vivo models, such as carrageenan-induced and formalin-induced paw edema in rats. biomedpharmajournal.orgnih.gov For instance, certain phenyl-1H-1,2,3-triazole analogues exhibited more potent anti-inflammatory effects than the standard drug diclofenac (B195802) in a xylene-induced ear edema model in mice. researchgate.net

The anti-inflammatory response modulation by these triazole derivatives also involves the regulation of cytokine production. Research has shown that certain compounds can significantly decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while concurrently increasing the levels of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org This dual action on cytokine balance highlights a comprehensive approach to controlling inflammation.

A study on newly synthesized 1,2,4-triazole derivatives also reported significant anti-inflammatory and analgesic activities. nih.govresearchgate.net Some of these compounds showed better activity in the carrageenan-induced rat paw edema model when compared to the reference drug indomethacin. nih.gov

Table 1: Anti-inflammatory Activity of Selected 1,2,3-Triazole Analogues

| Compound | Model | Effect | Reference |

|---|---|---|---|

| Phenyl-1H-1,2,3-triazole analogues (2a, 2b, 2c, 4a) | Xylene-induced ear edema (mice) | More potent than diclofenac | researchgate.net |

| 1,4-disubstituted 1H-1,2,3-triazole (compound 5) | Formalin-induced paw edema (rats) | 78% inhibition | biomedpharmajournal.org |

| 1,4-disubstituted 1H-1,2,3-triazole (compound 5) | Carrageenan-induced paw edema (rats) | 77.4% inhibition | biomedpharmajournal.org |

| Ferrocene-1H-1,2,3-triazole hybrid (X4) | Rat Mesangial Cells | Best anti-inflammatory effect | mdpi.com |

Antidiabetic Activity and Metabolic Regulation

The 1,2,3-triazole scaffold is a key feature in the development of novel agents for the management of type 2 diabetes. nih.gov The therapeutic approach often involves the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase inhibitors play a crucial role in managing post-prandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. nih.gov Several series of 1H-1,2,3-triazole derivatives have been synthesized and shown to exhibit significant in vitro inhibitory activity against the α-glucosidase enzyme. nih.govnih.gov For example, a series of (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives were synthesized, with some compounds showing potent inhibition. nih.gov One of the most active analogues, compound 10b, demonstrated an IC50 value of 14.2 µM. nih.gov

DPP-4 Inhibition: DPP-4 inhibitors are another important class of oral antidiabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release. nih.gov Triazole-based compounds have been identified as a significant class of DPP-4 inhibitors. nih.gov Novel 1,2,3-triazole-based xanthine (B1682287) derivatives have been designed and evaluated for their in vitro DPP-4 inhibitory activity, with some compounds showing excellent potency with IC50 values in the nanomolar range. researchgate.net

Table 2: Antidiabetic Activity of Selected 1,2,3-Triazole Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives | α-Glucosidase | Compound 10b showed an IC50 of 14.2 µM. | nih.gov |

| Benzothiazole-triazole derivatives | α-Glucosidase | Majority of compounds showed IC50 values between 20.7 and 61.1 μM. | nih.gov |

| 1,2,3-Triazole-5-carboximidamide derivatives | DPP-4 | Compound 2 demonstrated an IC50 value of 6.57 µM. | nih.gov |

Antituberculosis and Antimalarial Efficacy

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum necessitates the development of new therapeutic agents. The 1,2,3-triazole scaffold has been explored for the development of novel antituberculosis and antimalarial drugs. tandfonline.comnih.gov

Antituberculosis Activity: Research has led to the synthesis of 1,2,3-triazole derivatives that exhibit significant in vitro inhibition of M. tuberculosis. For instance, certain triazole-naphthoquinone hybrids have demonstrated potent antimycobacterial activity. tandfonline.com

Antimalarial Activity: Numerous 1,2,3-triazole-based hybrids and conjugates have shown promising in vitro and in vivo antimalarial activities. nih.govebi.ac.uk Prenyl-1,2,3-triazoles, for example, have been prepared and tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. Several of these analogues displayed antimalarial activity with IC50 values below 10 μM, with some compounds identified as promising leads with IC50 values below 3.0 μM for both strains. nih.gov Additionally, a series of 1,2,3-triazole-naphthoquinone conjugates have been synthesized and evaluated for their in vitro antimalarial activity, with the most active compounds showing IC50 values of 0.8 and 1.2 μM. mdpi.com

Table 3: Antituberculosis and Antimalarial Activity of Selected 1,2,3-Triazole Analogues

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Triazole-naphthoquinone hybrid (Compound 35) | Mycobacterium tuberculosis | MIC90 of 0.5 µM | tandfonline.com |

| Prenyl-1,2,3-triazoles (Compounds 1o and 1r) | Plasmodium falciparum (CQ-sensitive and resistant strains) | IC50 < 3.0 μM | nih.gov |

Neuroprotective and Anti-Alzheimer Effects

The development of effective treatments for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge in medicinal chemistry. nu.edu.om The pathology of AD is complex, involving factors such as reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh) and the aggregation of amyloid-beta (Aβ) peptides. nu.edu.omnih.gov 1,2,3-Triazole derivatives have been investigated as multi-target agents for AD, aiming to simultaneously address different aspects of the disease. rsc.org

Cholinesterase Inhibition: A key therapeutic strategy for AD is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of ACh in the brain. nu.edu.omnih.gov Numerous 1,2,3-triazole-containing hybrids have been synthesized and shown to be potent and selective inhibitors of these enzymes. nu.edu.omnih.gov

Inhibition of Amyloid-β Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of AD. rsc.org Several studies have reported that 1,2,3-triazole derivatives can effectively inhibit Aβ aggregation. rsc.orgbohrium.com For instance, certain triazole-peptide conjugates have demonstrated significant inhibitory activity against Aβ42 aggregation, with one peptidomimetic showing an IC50 value of 2.43 ± 0.05 μM. acs.org These compounds can also disaggregate preformed Aβ fibrils. bohrium.comacs.org

Some 1,2,3-triazole conjugates of vanilloids have displayed dual inhibitory activity for both AChE and Aβ aggregation, with IC50 values in the sub-micromolar to low micromolar range. rsc.org These multi-target compounds represent a promising approach for the development of more effective AD therapeutics. rsc.org

Table 4: Neuroprotective and Anti-Alzheimer Effects of Selected 1,2,3-Triazole Analogues

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 1,2,3-Triazole conjugates of vanilloids (Compound 9) | AChE and Aβ aggregation | IC50 values of 0.47 μM (AChE) and 0.31 μM (Aβ aggregation) | rsc.org |

| 1,2,3-Triazole conjugates of vanilloids (Compound 8) | AChE and Aβ aggregation | IC50 values of 1.2 μM (AChE) and 0.95 μM (Aβ aggregation) | rsc.org |

| Triazole-peptide conjugate (DS2) | Aβ aggregation | IC50 value of 2.43 ± 0.05 μM | acs.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound analogues is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new derivatives with enhanced potency and selectivity. tandfonline.com

Influence of Triazole Substitution Patterns on Biological Response

The nature and position of substituents on the 1,2,3-triazole ring and its associated pharmacophores significantly influence the biological response.

For antidiabetic activity , specifically DPP-4 inhibition, SAR studies have revealed several key structural requirements. Substitutions on the N1 and N2 positions of the triazole ring with hydrogen bond donor groups can enhance biological activity. tandfonline.com Furthermore, an aliphatic side chain, a less bulky group, a hydrogen bond donor group, and a carboxylic acid group on the N3 position of the triazole ring are considered vital for DPP-4 inhibition. tandfonline.com The presence of an electron-withdrawing side chain on the triazole ring can also improve biological activity. tandfonline.com

In the context of antimicrobial and antitumor activity , the presence of electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on aromatic rings attached to the triazole scaffold has been shown to enhance activity. mdpi.comresearchgate.net Conversely, the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can affect the ability of the compounds to bind to biological targets such as DNA and enzymes. mdpi.comresearchgate.net

For anticholinesterase activity , SAR studies of 1,2,3-triazole derivatives have shown that replacing an aryl group with a long-chain alkyl group generally leads to lower inhibitory activity. nih.gov However, an improvement in activity was observed when these long-chain alkyl groups are replaced with phthalimide (B116566) moieties. nih.gov

In the case of anti-inflammatory activity , the substitution pattern on the phenyl rings of phenyl-1H-1,2,3-triazole analogues plays a critical role. Comparative molecular field analysis has been used to identify pharmacophores associated with good anti-inflammatory activity. researchgate.net

Role of the Ethanol (B145695) Moiety in Bioavailability and Receptor Binding

The ethanol moiety in this compound analogues plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The hydroxyl group of the ethanol substituent can significantly impact a compound's water solubility, a key factor in its bioavailability. mdpi.com Enhanced solubility can facilitate better absorption and distribution throughout the body. The 1,2,3-triazole ring itself is recognized for conferring properties that can lead to high bioavailability. nih.gov

The ethanol group provides a site for hydrogen bonding, which can be critical for receptor binding. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows for specific interactions with amino acid residues in the binding pockets of proteins. For instance, in the context of estrogen receptor beta (ERβ) agonists, the presence of a hydroxyl group on a side chain of a 1,2,3-triazole derivative was found to be important for its binding affinity. mdpi.com Molecular docking studies of 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol, a potent ERβ agonist, have illustrated how the hydroxyl group can orient the molecule within the receptor's binding pocket. mdpi.com

Furthermore, the flexibility of the ethanol side chain allows the molecule to adopt various conformations, which can be advantageous for fitting into the binding sites of different biological targets. The use of nitrogen-containing groups like dimethylethanolamine to create an ionic form of a compound has been shown to improve water solubility and, consequently, bioavailability and activity. mdpi.com

Mechanistic Insights into Biological Action

Analogues of this compound have demonstrated significant activity as enzyme inhibitors. The 1,2,3-triazole scaffold is a common feature in many enzyme inhibitors, targeting a wide range of enzymes. researchgate.net For example, derivatives of 1,2,4-triazole have shown potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, enzymes implicated in Alzheimer's disease and diabetes. nih.govacs.org In a series of novel 1H-1,2,3-triazole analogues, several compounds exhibited moderate to potent inhibitory activity against carbonic anhydrase-II. frontiersin.org The nitrogen atoms of the triazole ring are often crucial for the enzyme-inhibitor interaction. nih.gov

In addition to enzyme inhibition, these compounds can act as receptor modulators. For example, certain 1,2,3-triazole derivatives have been identified as selective cannabinoid receptor 2 (CB2) agonists. nih.gov The ability of the triazole ring and its substituents to engage in specific interactions within the receptor binding site is key to their modulatory activity. In the case of β-adrenergic receptor inhibitors, molecular docking studies have shown that the nitrogen atoms of the triazole ring can form polar interactions with amino acid residues in the receptor. nih.gov

| Compound Class | Target Enzyme/Receptor | Observed Activity | Key Structural Features |

|---|---|---|---|

| 1,2,4-Triazole Bearing Azinane Analogues | AChE, BChE, α-glucosidase | Potent Inhibition | Methyl phenyl and methyl phenyl-substituted derivatives nih.govacs.org |

| 1H-1,2,3-Triazole Analogues | Carbonic Anhydrase-II | Moderate to Potent Inhibition | Presence of a polar group on the substituted phenyl ring frontiersin.org |

| 1,4-Disubstituted-1,2,3-triazoles | Estrogen Receptor β (ERβ) | Agonist Activity | 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol found to be most potent mdpi.com |

| β–Pyrrolidino-1,2,3-Triazole Derivatives | β-Adrenergic Receptor | Inhibitory Activity | Nitrogens of the triazole ring interact with receptor residues nih.gov |

The 1,2,3-triazole ring and its substituents, such as the ethanol moiety, are capable of various non-covalent interactions with biomolecules. Hydrogen bonding is a particularly important interaction. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond of the triazole ring can act as a weak hydrogen bond donor. researchgate.net The hydroxyl group of the ethanol substituent is a strong hydrogen bond donor and acceptor. nih.gov These hydrogen bonding capabilities are critical for the binding of 1,2,3-triazole derivatives to their biological targets, such as enzymes and receptors. researchgate.netrsc.org

The 1,2,3-triazole ring can also participate in metal chelation. The nitrogen atoms of the triazole ring can coordinate with metal ions, forming stable complexes. nih.govfrontiersin.orgfrontiersin.org This property has been exploited in the design of novel therapeutic and diagnostic agents. For example, 1,2,3-triazole-containing ligands have been used to create metal complexes with antimicrobial and anticancer activity. frontiersin.orgfrontiersin.orguobaghdad.edu.iq The complexation with metal ions can enhance the biological activity of the parent triazole compound. mdpi.com

| Interaction Type | Description | Biological Relevance |

|---|---|---|

| Hydrogen Bonding | The nitrogen atoms of the triazole ring and the hydroxyl group of the ethanol moiety can act as hydrogen bond acceptors and donors. researchgate.netnih.gov | Crucial for binding to the active sites of enzymes and receptors, contributing to inhibitory or modulatory activity. researchgate.netrsc.org |

| Metal Chelation | The nitrogen atoms of the 1,2,3-triazole ring can coordinate with various metal ions. nih.govfrontiersin.orgfrontiersin.org | Forms the basis for the development of metallodrugs with antimicrobial and anticancer properties, where the metal complex may have enhanced activity. frontiersin.orgfrontiersin.orguobaghdad.edu.iq |

A significant mechanism of action for many biologically active 1,2,3-triazole analogues is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated that these compounds can trigger apoptotic pathways, making them promising candidates for anticancer drug development. For instance, certain 1,2,3-triazole-isoxazoline hybrids have been shown to induce apoptosis in fibrosarcoma and lung carcinoma cells. nih.gov This apoptotic effect was associated with the activation of caspases, key enzymes in the apoptotic cascade, and cell cycle arrest at the G2/M phase. nih.gov

Hybrid compounds containing both 1,2,3-triazole and 1,2,4-oxadiazole (B8745197) moieties have been identified as potent inducers of apoptosis. nih.gov These compounds were found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govmdpi.com The activation of caspase-3 and caspase-8 was also observed, further confirming the induction of apoptosis. nih.govmdpi.com

In addition to inducing apoptosis, 1H-1,2,3-triazole derivatives can also modulate cell proliferation pathways. For example, derivatives of β-boswellic acid containing a 1H-1,2,3-triazole ring have been shown to inhibit T-cell proliferation. mdpi.com This suggests that these compounds may have immunomodulatory and anti-inflammatory properties. The triazole moiety is thought to enhance the activity of the parent molecule by interacting with key biological targets in inflammatory signaling pathways. mdpi.com

| Compound Class | Cancer Cell Line | Apoptotic Mechanism |

|---|---|---|

| 1,2,3-Triazole-isoxazoline hybrids | HT-1080 fibrosarcoma, A-549 lung carcinoma | Annexin-V labeling, caspase-3/7 activity, cell cycle arrest at G2/M phase nih.gov |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | A-594 human epithelial cancer cells | Activation of caspase-3, 8, and Bax; downregulation of Bcl-2 nih.gov |

| 1,2,3-Triazole/1,2,4-triazole hybrids | A-594 human epithelial cancer cells | Activation of caspase-3, 8, and Bax; downregulation of Bcl-2 mdpi.com |

Applications of 1h 1,2,3 Triazole 1 Ethanol in Advanced Materials Science

Integration into Polymeric Systems and Macromolecular Architectures

The incorporation of 1H-1,2,3-triazole moieties into polymer backbones or as pendant groups can significantly influence the resulting material's properties. The presence of the triazole ring can enhance thermal stability, improve mechanical strength, and introduce specific functionalities. While direct studies on the polymerization of 1H-1,2,3-Triazole-1-ethanol are not extensively documented in publicly available literature, the principles of polymer chemistry allow for a clear understanding of how this molecule could be integrated into macromolecular architectures.

The hydroxyl group of this compound provides a reactive site for polymerization reactions. It can participate in condensation polymerizations with monomers containing carboxylic acid or isocyanate groups to form polyesters or polyurethanes, respectively. The resulting polymers would feature the 1H-1,2,3-triazole ring as a recurring unit, which is known to contribute to the thermal stability of the polymer chain.

Furthermore, the triazole ring itself can be formed during the polymerization process via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In such a scenario, a monomer containing an azide (B81097) group could be reacted with an alkyne-functionalized molecule, or vice-versa, to create the triazole linkage within the polymer backbone. While specific examples detailing the use of this compound as a monomer are scarce, the synthesis of various poly(1,2,3-triazole)s demonstrates the versatility of this approach in creating polymers with well-defined structures and high molecular weights. mdpi.comresearchgate.netnih.govrsc.org

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomers | Key Feature of Triazole Integration |

| Polyester | This compound, Diacid Chloride | Enhanced thermal stability |

| Polyurethane | This compound, Diisocyanate | Improved mechanical properties |

| Polytriazole | Azide-functionalized monomer, Alkyne-functionalized monomer | High degree of functionalization |

Development of Functional Coatings and Surface Modification Strategies

The unique properties of the 1,2,3-triazole ring make it an excellent candidate for the development of functional coatings. These coatings can provide surfaces with enhanced protection against environmental degradation and impart novel functionalities.

Anti-corrosive Coatings for Metal Protection

Corrosion is a significant challenge across numerous industries, and the development of effective anti-corrosive coatings is a primary area of research. 1,2,3-Triazole derivatives have demonstrated considerable promise as corrosion inhibitors due to the ability of the nitrogen atoms in the triazole ring to coordinate with metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. rsc.orgdaneshyari.comiaea.org

While specific studies detailing the use of this compound in anti-corrosive coatings are limited, research on analogous compounds provides strong evidence for its potential. For instance, studies on (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) have shown significant corrosion inhibition for mild steel in acidic environments. rsc.org The presence of the hydroxyl group in this compound could further enhance its performance by promoting adhesion to the metal surface through hydrogen bonding.

Anti-microbial and Anti-fouling Surfaces

The accumulation of microorganisms on surfaces, known as biofouling, is a critical issue in marine, medical, and industrial applications. The 1,2,3-triazole moiety has been identified as a key pharmacophore in a variety of antimicrobial agents. researchgate.netbeilstein-journals.orgresearchgate.netnih.govscispace.comnih.govnih.gov Consequently, incorporating this functional group into surface coatings can impart antimicrobial and anti-fouling properties.

Self-healing and Stimuli-Responsive Materials

The development of materials that can autonomously repair damage is a rapidly growing field in materials science. Self-healing polymers often rely on reversible chemical bonds or dynamic interactions that can reform after being broken. The 1,2,3-triazole ring, while generally stable, can be incorporated into polymer networks that exhibit self-healing properties through other mechanisms, such as hydrogen bonding or dynamic covalent chemistry.

For instance, the hydroxyl group of this compound could be used to introduce hydrogen bonding capabilities into a polymer network, which can contribute to self-healing. nih.gov Furthermore, the triazole ring can be part of a larger molecular structure that responds to external stimuli such as pH or light, leading to changes in material properties. While direct research on this compound in self-healing materials is not widely published, the broader field of stimuli-responsive polymers provides a framework for its potential application. rsc.orgnih.govresearchgate.netresearchgate.net

Role as Corrosion Inhibitors for Diverse Metallic Substrates

As mentioned previously, 1,2,3-triazole derivatives are highly effective corrosion inhibitors for a variety of metals, including mild steel, copper, and aluminum. microchemlab.comnih.gov The inhibition mechanism involves the adsorption of the triazole molecules onto the metal surface, forming a protective barrier. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the nitrogen atoms and the metal).

Numerous studies have quantified the corrosion inhibition efficiency of various 1,2,3-triazole derivatives on different metals. For example, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) and its hydrazide derivative have shown inhibition efficiencies of over 95% for mild steel in 1.0 M HCl. rsc.orgrsc.org While specific data for this compound is not available in the form of a comprehensive data table, its fundamental 1,2,3-triazole structure strongly suggests it would exhibit similar protective properties. The hydroxyl group could also play a role in the adsorption process, potentially enhancing its effectiveness.

Table 2: Corrosion Inhibition Efficiency of Selected 1,2,3-Triazole Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ | 95.3 | rsc.orgrsc.org |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ | 95.0 | rsc.orgrsc.org |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol | 1.0 x 10⁻³ | 81 | rsc.org |

| 4-[1-(4-Methoxy-phenyl)-1H- rsc.orgrsc.orgnih.govtriazol-4-ylmethyl]-morpholine | 900 ppm | 94 | nih.gov |

This table presents data for closely related 1,2,3-triazole derivatives to illustrate the typical performance of this class of compounds as corrosion inhibitors.

Engineering of Hybrid Nanocomposites for Enhanced Performance

Hybrid nanocomposites, which combine organic polymers with inorganic nanoparticles, offer a pathway to materials with synergistic properties that surpass those of the individual components. The 1,2,3-triazole moiety can play a crucial role in the formation and stabilization of these nanocomposites.

The nitrogen atoms of the triazole ring can coordinate with metal ions, facilitating the in-situ formation of metal nanoparticles within a polymer matrix. This approach has been used to create silver-polymer nanocomposites with well-dispersed nanoparticles, which exhibit both the mechanical properties of the polymer and the antimicrobial activity of the silver. mdpi.comresearchgate.netusq.edu.au The hydroxyl group of this compound could further assist in stabilizing these nanoparticles.

Furthermore, this compound can be used to functionalize the surface of inorganic nanoparticles, improving their compatibility with a polymer matrix and leading to enhanced mechanical and thermal properties of the resulting nanocomposite. While specific examples utilizing this compound are not prevalent in the literature, the general principles of nanocomposite engineering suggest its potential in this area.

Coordination Chemistry and Catalytic Functions of 1h 1,2,3 Triazole 1 Ethanol

Development of Chemosensors and Biosensors for Ion Detection

The 1,2,3-triazole scaffold is a popular component in the design of chemosensors due to its ability to act as a binding site for various analytes, including metal ions. researchgate.net The nitrogen atoms of the triazole ring can coordinate with metal cations, and this interaction can be translated into a detectable signal, such as a change in color (colorimetric) or fluorescence. researchgate.net

The development of these sensors often involves the "click" synthesis of 1,4-disubstituted-1,2,3-triazoles, which serve as a bridge between a signaling unit (fluorophore or chromophore) and a receptor unit for the ion. rsc.org The triazole ring itself contributes to the electronic properties of the sensor and provides a stable, rigid linker. uq.edu.au

Future Perspectives and Emerging Research Directions for 1h 1,2,3 Triazole 1 Ethanol

Rational Design of Next-Generation 1,2,3-Triazole-Based Molecules

The future of 1,2,3-triazole-based molecular design lies in a more rational and targeted approach, leveraging computational tools and a deep understanding of structure-activity relationships (SAR). This strategy aims to create molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Key research efforts are being directed towards:

Computational Modeling and In Silico Screening: Molecular docking studies are being employed to predict the binding interactions of 1,2,3-triazole derivatives with biological targets. nih.gov For instance, in the pursuit of new anticancer agents, docking studies have provided insights into the binding of triazole hybrids to the active sites of enzymes like aromatase and epidermal growth factor receptor (EGFR). nih.gov This computational approach accelerates the identification of promising lead compounds for further experimental validation.

Structure-Based Drug Design: By utilizing the crystal structures of target proteins, researchers can design 1,2,3-triazole-based inhibitors with high specificity. This approach is particularly relevant in the development of enzyme inhibitors, such as those targeting carbonic anhydrase-II or the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. frontiersin.orgnih.gov

Molecular Hybridization: A prominent strategy involves the combination of the 1,2,3-triazole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic biological activities. researchgate.netresearchgate.net This has been successfully demonstrated in the development of potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govfrontiersin.org For example, hybrids of 1,2,3-triazole with quinoline (B57606) have been investigated as potential cholinesterase inhibitors for the treatment of neurodegenerative diseases. nih.gov

The following table summarizes examples of rationally designed 1,2,3-triazole hybrids and their intended biological targets.

| Hybrid Moiety | Target/Application | Reference |

| Quinoline | Cholinesterase Inhibition | nih.gov |

| Cabotegravir Analogues | Anticancer (Lung Cancer) | frontiersin.org |

| Eugenol Derivatives | Antitrypanosomal (Chagas Disease) | nih.gov |

| Isatin-Semicarbazone | Antimicrobial | frontiersin.org |

| 1,2,4-Triazole (B32235) | Aromatase Inhibition | mdpi.com |

Advanced Methodologies for Synthesis and Derivatization

Efficiency, sustainability, and diversity are the cornerstones of modern synthetic strategies for 1,2,3-triazole derivatives. The evolution from traditional methods to more advanced techniques is expanding the chemical space accessible to researchers.

Future trends in synthesis include:

Click Chemistry and Beyond: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and reliability. researchgate.netfrontiersin.org However, research is also focused on developing copper-free click reactions, such as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the synthesis of 1,5-regioisomers, to mitigate concerns about copper toxicity in biological systems. researchgate.netthieme-connect.com

Green and Sustainable Synthesis: A significant push towards environmentally benign synthetic protocols is evident. This includes the use of green solvents like water or biodegradable alternatives such as Cyrene™, and the development of reusable heterogeneous catalysts. nih.govrsc.orgrsc.org Nanoparticle-based catalysts, for instance, are gaining traction due to their high catalytic activity and ease of recovery. researchgate.netnih.gov The use of alternative energy sources like microwave irradiation and ultrasound is also becoming more prevalent to reduce reaction times and improve yields. itmedicalteam.pl

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being increasingly utilized for the efficient construction of complex 1,2,3-triazole derivatives. tandfonline.com These reactions offer advantages in terms of atom economy and reduced waste generation. mdpi.com

The table below highlights various advanced synthetic methodologies for 1,2,3-triazoles.

| Methodology | Key Features | Catalysts/Conditions | Reference |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity for 1,4-isomers, robust. | Copper(I) salts, often with a reducing agent. | researchgate.netfrontiersin.org |